molecular formula C18H18F3NOS2 B2891201 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 1706225-17-3

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2891201
CAS No.: 1706225-17-3
M. Wt: 385.46
InChI Key: BVPTVNOYSACGMQ-UHFFFAOYSA-N
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Description

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a sulfur- and nitrogen-containing heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a thiophene moiety and substituted with a 3-(trifluoromethyl)phenyl ethanone group. This structural motif places it within a broader class of benzothiazepine derivatives, which are pharmacologically significant due to their diverse biological activities, including antimicrobial, antihypertensive, and central nervous system (CNS)-related effects .

The thiophene ring introduces aromatic sulfur, which may enhance electronic interactions in biological systems, while the trifluoromethyl group on the phenyl ring contributes to metabolic stability and lipophilicity.

Properties

IUPAC Name

1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NOS2/c19-18(20,21)14-4-1-3-13(11-14)12-17(23)22-7-6-16(25-10-8-22)15-5-2-9-24-15/h1-5,9,11,16H,6-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPTVNOYSACGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiazepane Ring Formation

The 1,4-thiazepane ring serves as the structural backbone of the target compound. Two primary methods dominate its synthesis:

Piperidine-Mediated Condensation

A widely adopted approach involves the condensation of 2-aminoethanethiol derivatives with α,β-unsaturated ketones. For example, reacting 5-substituted 2-aminobenzenethiols with chalcones in the presence of piperidine generates the thiazepane ring via a Michael addition-cyclization cascade. Key parameters include:

  • Catalyst : Piperidine (10–15 mol%)
  • Solvent : Ethanol or tetrahydrofuran (THF)
  • Temperature : Reflux (70–80°C)
  • Yield : 60–75%

This method benefits from mild conditions but requires precise stoichiometry to avoid over-alkylation.

Triethylamine-Mediated Cyclization

Alternative protocols employ triethylamine to deprotonate thiol intermediates, enabling nucleophilic attack on α-haloketones. For instance, 2-(thiophen-2-yl)ethyl bromide reacts with 3-(trifluoromethyl)phenylacetonitrile in THF under basic conditions, yielding the thiazepane core in 55–65% yield.

Functionalization of the Thiazepane Ring

Incorporation of 3-(Trifluoromethyl)phenyl Ethanone

The 2-(3-(trifluoromethyl)phenyl)ethanone side chain is introduced via Friedel-Crafts acylation or Grignard addition:

Friedel-Crafts Acylation

Reacting 3-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of AlCl₃ generates the acetylated intermediate, which is subsequently coupled to the thiazepane nitrogen.

Parameter Value
Catalyst AlCl₃ (1.2 equiv)
Solvent Dichloromethane
Temperature 0°C to room temperature
Yield 65–70%
Grignard Addition

A patent-described method uses a Grignard reagent derived from 3-bromo(trifluoromethyl)benzene, which reacts with ketene in THF to form the ethanone fragment. This approach achieves higher yields (75–85%) but requires stringent anhydrous conditions.

Optimization and Scalability

Catalytic Systems

Transition metal catalysts, particularly Rh₂(OAc)₄, enhance reaction efficiency in cyclization steps. For example, Rh-catalyzed carbene insertions reduce byproduct formation during ethanone synthesis.

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may necessitate higher temperatures (100–120°C).
  • Low-temperature conditions (−78°C to 0°C) are critical for controlling exothermic reactions during Grignard additions.

Comparative Analysis of Synthetic Routes

The table below contrasts two dominant pathways:

Method Advantages Limitations Yield Range
Piperidine condensation Mild conditions, scalable Moderate regioselectivity 60–75%
Grignard addition High yield, fewer steps Requires anhydrous conditions 75–85%

Chemical Reactions Analysis

Types of Reactions

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and thiazepane rings can interact with active sites through hydrogen bonding or hydrophobic interactions, while the trifluoromethyl group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related derivatives based on substitutions at the thiazepane ring and the ethanone side chain. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Thiazepane Ethanone Substituent Molecular Formula Molecular Weight Key Features Reference
1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone Thiophen-2-yl 3-(Trifluoromethyl)phenyl C₂₀H₁₈F₃NOS₂ 409.48* Sulfur-rich, high lipophilicity -
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone 2,5-Difluorophenyl 3-(Trifluoromethyl)phenyl C₂₀H₁₈F₅NOS 415.4 Enhanced halogen interactions
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenyl)ethanone 2-Chlorophenyl 2-Fluorophenyl C₂₀H₁₈ClFNO₂S 393.88 Halogen diversity, lower MW
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone Phenyl (with sulfone group) Thiophen-2-yl C₁₇H₁₉NO₃S₂ 349.5 Sulfone group increases polarity
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone 2-Fluorophenyl 2-Methylthiazol-4-yl C₁₆H₁₆FN₂OS₂ 350.44 Thiazole substitution

*Calculated based on molecular formula.

Key Observations :

Substituent Effects on Bioactivity: The thiophen-2-yl group in the target compound may improve binding to sulfur-interacting enzymes or receptors compared to fluorophenyl analogs . Trifluoromethyl groups (as in the target compound and ) enhance metabolic stability and membrane permeability due to their electron-withdrawing nature .

Synthesis Considerations: The target compound likely follows a synthesis route analogous to , involving condensation of a thiophene-containing propenone with an aminothiol precursor under acidic conditions . Halogenated derivatives (e.g., ) require halogen-substituted starting materials, which may necessitate specialized catalysts or protecting groups .

Physicochemical Properties :

  • Molecular weights range from 349.5 () to 415.4 (), with higher weights correlating with trifluoromethyl or difluorophenyl groups.
  • The sulfone derivative () has a lower molecular weight but higher polarity, impacting pharmacokinetics.

Pharmacological Implications :

  • Antimicrobial Activity : Thiazepanes with fluorophenyl groups (e.g., ) have shown antimicrobial effects, possibly due to halogen-mediated membrane disruption .
  • CNS Modulation : Derivatives with lipophilic substituents (e.g., trifluoromethyl) may act as CNS agents, as seen in related benzothiazepines .

Biological Activity

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a compound of interest in medicinal chemistry due to its unique structural features, which may confer significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazepane ring fused with thiophene and trifluoromethyl phenyl moieties. Its molecular formula is C17H18F3NOSC_{17}H_{18}F_3NOS, with a molecular weight of approximately 351.43 g/mol. The presence of these functional groups is believed to influence its solubility and reactivity, which are critical for its biological activity.

Property Value
Molecular FormulaC17H18F3NOS
Molecular Weight351.43 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

Antimicrobial Properties

Research has indicated that compounds containing thiazepane and thiophene rings often exhibit antimicrobial activity. For instance, studies have shown that similar derivatives demonstrate significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy against cancer cell lines. A study evaluating α-trifluoromethyl chalcones revealed that modifications in the structure can enhance antiproliferative effects against androgen-independent prostate cancer cell lines . The mechanism appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis through the modulation of signaling pathways associated with cancer progression.

Enzyme Inhibition

The biological activity may also extend to enzyme inhibition. Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions like diabetes and obesity . Further research is needed to identify specific targets for this compound.

Case Studies

  • Antibacterial Efficacy :
    A study conducted on related thiazepane derivatives demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting that the incorporation of trifluoromethyl groups might enhance antibacterial properties .
  • Anticancer Mechanisms :
    In vitro studies showed that derivatives similar to the compound under investigation induced apoptosis in cancer cells through caspase activation and mitochondrial dysfunction. The most potent derivative achieved a significant reduction in cell viability at concentrations as low as 10 µM .

Q & A

Q. Resolution Strategies :

Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across multiple replicates.

Orthogonal Assays : Validate enzyme inhibition via fluorescence-based and radiometric assays .

Metabolic Stability Tests : Assess liver microsome degradation to rule out false negatives .

Example : A 2025 study resolved discrepancies in antimicrobial activity by correlating lipophilicity (logP) with membrane permeability .

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